molecular formula C7H14S B1594846 Cyclohexyl methyl sulfide CAS No. 7133-37-1

Cyclohexyl methyl sulfide

Cat. No. B1594846
CAS RN: 7133-37-1
M. Wt: 130.25 g/mol
InChI Key: QQBIOCGHCKNYGP-UHFFFAOYSA-N
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Description

Cyclohexyl methyl sulfide is an aliphatic sulfide with the molecular formula C7H14S . It is also known by other names such as methylsulfanylcyclohexane and (Methylthio)cyclohexane .


Synthesis Analysis

Cyclohexyl methyl sulfide has been used in various chemical reactions. For instance, it has been used in the photooxidation process under visible light irradiation . Another study mentions its use in the deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations .


Molecular Structure Analysis

The Cyclohexyl methyl sulfide molecule contains a total of 22 bonds. There are 8 non-H bond(s), 1 rotatable bond(s), 1 six-membered ring(s), and 1 sulfide(s) .


Chemical Reactions Analysis

Cyclohexyl methyl sulfide has been used in various chemical reactions. For instance, it has been used in the photooxidation process under visible light irradiation . Another study mentions its use in the deoxygenative alkylation of alcohols via photocatalytic domino radical fragmentations .


Physical And Chemical Properties Analysis

Cyclohexyl methyl sulfide has a molecular weight of 130.25 g/mol. It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity. It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count. It also has 1 rotatable bond .

Scientific Research Applications

Photooxidation in Supramolecular Hydrogels

“Cyclohexyl methyl sulfide” has been used in the field of photochemistry, specifically in the photooxidation process within supramolecular hydrogels. These hydrogels are produced by the enzymatically driven self-assembly of low molecular weight gelators (LMWGs). The LMWG precursors are composed of the organic chromophore diketopyrrolopyrrole (DPP), which is bi-functionalized with a series of amino acid (Phe, Tyr, Leu) methyl esters .

Under visible light irradiation, these hydrophobic fibers recruit the reaction substrates and also produce 1 O 2, which is used for the photooxidation of thioanisole (aromatic substrate) and “cyclohexyl methyl sulfide” (aliphatic substrate), with yields as high as 100% and without over-oxidation .

Pharmaceutical Intermediate

“Cyclohexyl methyl sulfide” is used as a pharmaceutical intermediate . An intermediate in pharmaceutical terms is a substance produced during the middle steps of the synthesis process. It’s not the final product but is used in the synthesis of the final pharmaceutical product.

Safety And Hazards

Cyclohexyl methyl sulfide is classified as a combustible liquid. In case of fire, CO2, dry chemical, or foam should be used for extinction. It should be stored in a well-ventilated place and kept cool. Disposal should be done by sending the contents/container to an approved waste disposal plant .

Future Directions

While specific future directions for Cyclohexyl methyl sulfide are not detailed in the search results, it’s worth noting that research in the field of organosulfur chemistry, including compounds like Cyclohexyl methyl sulfide, is a flourishing area with potential for further innovations .

properties

IUPAC Name

methylsulfanylcyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14S/c1-8-7-5-3-2-4-6-7/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQBIOCGHCKNYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70221523
Record name (Methylthio)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexyl methyl sulfide

CAS RN

7133-37-1
Record name (Methylthio)cyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7133-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methylthio)cyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007133371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Methylthio)cyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70221523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methylthio)cyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.665
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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